Carbonocyanidic amide, diethyl-

Description

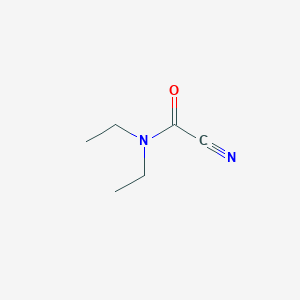

Carbonocyanidic amide, diethyl- (CAS TBD), also known as diethyl cyanocarbonimidate, is a specialized amide derivative characterized by a nitrile group (-CN) and two ethyl substituents on the nitrogen atom. This compound is structurally unique due to its combination of a cyanocarbonimidate backbone and diethylamine moieties, which influence its reactivity and applications.

Properties

IUPAC Name |

1-cyano-N,N-diethylformamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-3-8(4-2)6(9)5-7/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXMBLXQZGZEHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465676 | |

| Record name | Carbonocyanidic amide, diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37174-03-1 | |

| Record name | Carbonocyanidic amide, diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbonocyanidic amide, diethyl- can be synthesized through several methods. One common method involves the reaction of a carboxylic acid with an amine using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 2,2-dichloro-1,3-diisopropylimidazolidine-4,5-dione . The reaction typically occurs under mild conditions and can yield high purity products.

Industrial Production Methods

In industrial settings, the production of Carbonocyanidic amide, diethyl- often involves the use of high-efficiency coupling reagents and catalysts to ensure high yields and purity. Methods such as electrosynthesis have been explored for their green chemistry benefits, offering a more sustainable approach to amide synthesis .

Chemical Reactions Analysis

Types of Reactions

Carbonocyanidic amide, diethyl- undergoes several types of chemical reactions, including:

Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the amide can be reduced to an amine.

Substitution: The amide can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions, heat.

Reduction: Lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

Hydrolysis: Carboxylic acid and ammonia or amine.

Reduction: Corresponding amine.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Carbonocyanidic amide, diethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Carbonocyanidic amide, diethyl- involves its interaction with various molecular targets and pathways. For instance, in hydrolysis reactions, the compound undergoes nucleophilic attack by water molecules, leading to the formation of a carboxylic acid and an amine . In reduction reactions, the compound is reduced by hydride ions from reducing agents like LiAlH4, resulting in the formation of an amine .

Comparison with Similar Compounds

Dimethyl Acetamide (DMAC)

- Structure : Contains two methyl groups instead of ethyl (N,N-dimethylacetamide).

- Synthesis : Typically synthesized via acetylation of dimethylamine.

- Properties : Lower steric hindrance than diethyl derivatives, leading to higher reactivity in nucleophilic substitutions.

- Applications : Widely used as a solvent in polymer production and pharmaceuticals.

- Health Risks : DMAC is regulated due to hepatotoxicity and reproductive risks .

2-(Diethylamino)-N,N-Diphenylacetamide

- Structure: Features diethylamino and diphenyl groups on the acetamide backbone.

- Synthesis : Likely synthesized via condensation of diethylamine with substituted phenylacetic acid derivatives.

- Reactivity : The diphenyl groups introduce significant steric hindrance, reducing reaction rates in hydrolysis compared to less hindered amides .

N-Benzyl-2-(Diethylamino)Acetanilide Hydrochloride

Key Findings:

- Steric Effects : Diethyl groups reduce reaction efficiency under ultrasonic conditions due to impaired cavitation dynamics .

- Energy Source : Traditional heating remains superior for bulky amides, whereas ultrasound is viable for less hindered analogs.

Functional and Regulatory Differences

Table 2: Functional and Regulatory Profiles

Q & A

What are the established synthesis pathways for diethyl carbonocyanidic amide, and how can researchers optimize reaction yields?

Classification: Basic Research Question

Methodological Answer:

Diethyl carbonocyanidic amide can be synthesized via nucleophilic acyl substitution, typically involving cyanamide derivatives and ethylating agents. A common approach is the reaction of cyanogen chloride with diethylamine under controlled alkaline conditions to minimize side reactions . To optimize yields, researchers should:

- Monitor reaction kinetics using in situ spectroscopic techniques (e.g., FTIR) to track intermediate formation.

- Adjust stoichiometric ratios of reactants to favor product formation, guided by Le Chatelier’s principle.

- Employ temperature gradients to stabilize reactive intermediates, as excessive heat may degrade the product .

How can factorial design be applied to investigate the influence of variables (e.g., solvent polarity, catalyst loading) on the stability of diethyl carbonocyanidic amide?

Classification: Advanced Research Question

Methodological Answer:

A 2^k factorial design is ideal for systematically evaluating variables. For example:

- Factors: Solvent polarity (high vs. low), catalyst concentration (0.5% vs. 2.0%), and temperature (25°C vs. 50°C).

- Response Variables: Reaction yield, byproduct formation, and compound stability over time.

Statistical tools like ANOVA can identify significant interactions between variables. Virtual simulations (e.g., COMSOL Multiphysics) may pre-screen conditions, reducing physical trial runs .

What spectroscopic and chromatographic techniques are most effective for characterizing diethyl carbonocyanidic amide, and how should data interpretation address potential ambiguities?

Classification: Basic Research Question

Methodological Answer:

- NMR Spectroscopy: Use -NMR to confirm the cyano (C≡N) and amide (N–C=O) groups. -NMR can resolve ethyl group splitting patterns .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 141.066 for C₅H₉N₃O₂).

- LC-MS: Coupling with reverse-phase chromatography helps detect impurities. Multivariate analysis (e.g., PCA) can resolve overlapping signals in complex matrices .

For ambiguities, cross-validate with computational IR/Raman spectra (DFT calculations) .

How can researchers resolve contradictions in reported thermodynamic properties (e.g., solubility, degradation kinetics) of diethyl carbonocyanidic amide?

Classification: Advanced Research Question

Methodological Answer:

Contradictions often arise from methodological differences. To address this:

- Standardize Protocols: Replicate experiments under identical conditions (e.g., pH 7.0 buffer, inert atmosphere).

- Data Reconciliation: Apply Bayesian statistical models to integrate disparate datasets, weighting studies with robust error reporting .

- Cross-Validation: Compare experimental solubility data with COSMO-RS simulations to identify outliers .

What strategies are recommended for assessing the toxicological profile of diethyl carbonocyanidic amide in absence of comprehensive literature data?

Classification: Basic Research Question

Methodological Answer:

- In Vitro Assays: Conduct cytotoxicity screens (e.g., MTT assay on HEK293 cells) and Ames tests for mutagenicity.

- Structure-Activity Relationships (SAR): Compare with structurally similar compounds (e.g., cyanoacetamide derivatives) to infer hazards .

- Ecotoxicity Screening: Use Daphnia magna acute toxicity tests to evaluate environmental impact.

How can computational chemistry enhance the prediction of diethyl carbonocyanidic amide’s reactivity in novel reaction environments?

Classification: Advanced Research Question

Methodological Answer:

- Quantum Mechanical Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to map reaction pathways and transition states.

- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics, identifying polar aprotic solvents (e.g., DMF) that stabilize intermediates .

- Machine Learning (ML): Train ML models on existing kinetic data to predict optimal conditions for unexplored reactions .

What experimental and theoretical approaches are critical for elucidating the hydrolysis mechanism of diethyl carbonocyanidic amide under acidic vs. basic conditions?

Classification: Advanced Research Question

Methodological Answer:

- Kinetic Isotope Effects (KIE): Use deuterated water (D₂O) to distinguish between concerted and stepwise mechanisms.

- pH-Rate Profiling: Measure rate constants across pH 2–12 to identify catalytically active species (e.g., H₃O⁺ or OH⁻).

- Theoretical Studies: Compare experimental activation energies with those derived from transition state theory (TST) simulations .

How should researchers design a multidisciplinary study integrating synthetic chemistry, computational modeling, and toxicology for diethyl carbonocyanidic amide?

Classification: Advanced Research Question

Methodological Answer:

Adopt a convergence research framework:

Synthesis Team: Optimize routes using DOE (Design of Experiments) and characterize products.

Computational Team: Predict metabolite pathways via in silico tools (e.g., Schrödinger’s QikProp).

Toxicology Team: Validate predictions with in vitro assays.

Use platforms like LabArchives for real-time data sharing and AI-driven tools (e.g., Web of Science Research Assistant) to link findings to prior literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.